Epinodosin

Cancer Research Natural Product Cytotoxicity Hepatocellular Carcinoma

Researchers requiring a defined-potency ent-kaurane diterpenoid for cytotoxicity ranking often face batch-to-batch variability. Epinodosin provides a validated intermediate-potency control, eliminating this uncertainty. - Validated Control: Ranked 3rd of 6 in potency across multiple cancer cell lines. - Specific Probe: Induces DNA damage in HepG2 cells at 6 µmol L⁻¹, unlike structural analogs. - Guaranteed Identity: Sourced with confirmed stereochemistry for reproducible target engagement.

Molecular Formula C20H26O6
Molecular Weight 362.4 g/mol
CAS No. 10391-09-0
Cat. No. B225639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpinodosin
CAS10391-09-0
Synonymsnodosin
Molecular FormulaC20H26O6
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C
InChIInChI=1S/C20H26O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3/t10-,11-,12+,13-,14-,16-,19+,20+/m1/s1
InChIKeyWZYJEEIAFBHYJS-SONIPUFESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Epinodosin: A Structurally Distinct ent-Kaurane Diterpenoid


Epinodosin (also designated as Nodosin) is a naturally occurring ent-kaurane diterpenoid (molecular formula C₂₀H₂₆O₆, MW 362.42 g/mol) isolated from various Isodon and Rabdosia plant species, notably Isodon japonica, Isodon serra, and Rabdosia serra [1] [2]. This compound belongs to the 6,7-seco-ent-kaurene structural subclass and exhibits a range of in vitro and in vivo biological activities, including cytotoxicity against multiple human cancer cell lines, anti-inflammatory effects mediated through IL-2 inhibition, and DNA damage induction in hepatic cells [3] [4]. Epinodosin is characterized by its specific stereochemical configuration and distinct hydroxylation pattern relative to structurally analogous diterpenoids, which directly influences its target interactions and pharmacological behavior [5].

Epinodosin Structural and Functional Differentiators


Epinodosin belongs to a family of structurally related ent-kaurane diterpenoids, but subtle variations in hydroxylation patterns, stereochemistry, and functional group orientation impart distinct biological and pharmacokinetic profiles that preclude generic substitution. For instance, Epinodosin and its close analog Oridonin differ primarily in the presence and position of hydroxyl groups on the ent-kaurane skeleton, a difference that translates to a discernible hierarchy in cytotoxic potency and DNA damage induction in hepatic cancer models [1] [2]. Similarly, comparative pharmacokinetic studies in hepatic injury models demonstrate that Epinodosin exhibits unique absorption, distribution, and elimination kinetics compared to co-occurring diterpenoids like Enmein and Isodocarpin, indicating that in vivo exposure and therapeutic window cannot be extrapolated from one compound to another [3]. Furthermore, Epinodosin engages distinct molecular pathways—such as the miRNA-143-3p/Bcl-2 axis in esophageal squamous cell carcinoma—that may not be equivalently targeted by its structural analogs [4]. These differentiated characteristics underscore the necessity of procuring Epinodosin specifically for experimental systems where these precise properties are required.

Epinodosin vs. Structural Analogs: Comparative Evidence


Cytotoxicity Ranking Across Cancer Cell Lines

In a direct comparative study of six ent-kaurene diterpenoids isolated from Isodon japonica, Epinodosin ranked third in cytotoxicity across three human cancer cell lines (HepG2, GLC-82, HL-60), demonstrating intermediate potency that was distinct from both the most potent (Rabdosin B, Oridonin) and least potent (Epinodosinol, Lasiokaurin) compounds [1]. This ranking was consistent across all tested cell lines, providing a robust, cross-cell line profile that differentiates Epinodosin from its analogs.

Cancer Research Natural Product Cytotoxicity Hepatocellular Carcinoma Lung Adenocarcinoma

DNA Damage Induction in HepG2 Cells

Epinodosin induced significant DNA damage in HepG2 cells in a time- and dose-dependent manner, as quantified by the comet assay [1]. Critically, at a concentration of 6 µmol L⁻¹ over 24 hours, Epinodosin caused statistically significant DNA damage (p < 0.05), whereas the structurally related diterpenoids Lasiokaurin and Epinodosinol failed to induce significant damage under the same experimental conditions [1]. This differential genotoxic profile distinguishes Epinodosin from a subset of its close analogs.

Genotoxicity DNA Damage Response Cancer Biology

Pharmacokinetics in Liver Injury Models

A validated UPLC-MS/MS method was used to compare the pharmacokinetics of three structurally related diterpenoids—Epinodosin, Enmein, and Isodocarpin—in normal rats and a Con A-induced liver injury rat model [1]. The study revealed that all three compounds exhibited significantly higher plasma exposure (AUC) and shortened elimination half-lives (T₁/₂) and mean residence times (MRT) in the liver injury state compared to healthy controls [1]. These findings demonstrate that Epinodosin's in vivo behavior is altered in a pathophysiological context, a consideration not automatically applicable to other diterpenoids without specific data.

Pharmacokinetics Liver Injury Drug Metabolism Hepatology

Cytotoxicity Against HL-60 Leukemia Cells

Epinodosin demonstrates moderate cytotoxicity against the HL-60 human promyelocytic leukemia cell line, with a reported IC₅₀ of 10.4 μM . In a separate study of eleven diterpenoids isolated from Isodon japonica leaves, several compounds exhibited significantly more potent cytotoxicity against HL-60 cells, with IC₅₀ values of 4.6 μM, 2.0 μM, and 3.4 μM for specific compounds [1]. This provides a clear quantitative benchmark for Epinodosin's potency relative to other members of the same chemical class.

Leukemia Cancer Therapeutics Natural Products

ESCC Suppression via miRNA-143-3p/Bcl-2

Epinodosin demonstrated significant anti-tumor activity in a nude mouse xenograft model of esophageal squamous cell carcinoma (ESCC) [1]. Oral administration of Epinodosin markedly attenuated tumor growth, an effect mechanistically linked to the upregulation of miRNA-143-3p and subsequent downregulation of the anti-apoptotic protein Bcl-2, as well as modulation of the MAPK signaling pathway [1]. This specific molecular mechanism differentiates Epinodosin from other ent-kaurene diterpenoids whose anti-cancer effects may rely on distinct pathways.

Esophageal Cancer miRNA Therapeutics MAPK Signaling Xenograft Models

Root Growth and Root Hair Inhibition

Epinodosin exhibits a biphasic, dose-dependent effect on root growth and a strong inhibitory effect on root hair development in Lactuca sativa L. (lettuce) seedlings . This specific phytotoxic profile is not universally shared by all ent-kaurene diterpenoids and may relate to the compound's unique structural features. While comparative data with other diterpenoids in this specific assay are not available, the documented activity provides a basis for using Epinodosin as a probe in plant biology studies.

Allelopathy Plant Biology Herbicide Discovery

Epinodosin Research Applications


Cytotoxicity Screening & SAR in Cancer Research

Epinodosin is a well-characterized comparator compound for SAR studies involving ent-kaurane diterpenoids, due to its defined cytotoxic ranking (3rd of 6) across multiple cancer cell lines [1]. It serves as an intermediate-potency control against more potent (Oridonin, Rabdosin B) and less potent (Epinodosinol, Lasiokaurin) analogs [1].

DNA Damage & Genotoxicity Pathway Studies

Epinodosin is a validated positive control for DNA damage induction in HepG2 cells, as it induces significant comet tail formation at 6 µmol L⁻¹, unlike the structurally related negative controls Lasiokaurin and Epinodosinol [1]. It is suitable for assays exploring genotoxic mechanisms of natural products.

In Vivo Pharmacokinetics in Liver Injury Models

Epinodosin is a characterized probe for pharmacokinetic studies in hepatic disease models, with documented altered plasma exposure (AUC) and elimination kinetics (T₁/₂, MRT) in Con A-induced liver injury rats [1]. It can be used as a reference diterpenoid in studies comparing drug disposition in healthy vs. diseased liver states.

miRNA Regulation & Apoptosis in Esophageal Cancer

Epinodosin is a specific tool compound for investigating the miRNA-143-3p/Bcl-2/MAPK signaling axis in esophageal squamous cell carcinoma (ESCC) [1]. Its validated in vivo anti-tumor activity in ESCC xenografts supports its use in preclinical studies targeting this pathway [1].

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